Isopropyl 4-((4-bromo-2-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate
Beschreibung
This compound features a 1,8-naphthyridine core substituted with:
- A 4-bromo-2-fluorophenylamino group at position 4, a motif common in kinase inhibitors due to its electron-withdrawing properties and role in target binding .
- A methyl group at position 7, which may influence steric interactions and metabolic stability.
The 1,8-naphthyridine scaffold is less common in medicinal chemistry compared to quinazolines but offers distinct electronic and spatial characteristics. Structural determination of such compounds often relies on crystallographic tools like SHELXL and WinGX for refinement and visualization .
Eigenschaften
IUPAC Name |
propan-2-yl 4-(4-bromo-2-fluoroanilino)-7-methyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFN3O2/c1-10(2)26-19(25)14-9-22-18-13(6-4-11(3)23-18)17(14)24-16-7-5-12(20)8-15(16)21/h4-10H,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQWNKPCBFNUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)Br)F)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Isopropyl 4-((4-bromo-2-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure
The compound can be characterized by its complex structure, which includes:
- Naphthyridine core : A bicyclic structure that contributes to its pharmacological properties.
- Amino group : Linked to a fluorinated phenyl group that may enhance biological activity.
- Isopropyl ester : Potentially influencing solubility and bioavailability.
Biological Activity Overview
The biological activities of Isopropyl 4-((4-bromo-2-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate have been assessed through various in vitro and in vivo studies. The following sections summarize the most significant findings.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed effective MIC values ranging from 0.22 to 0.25 μg/mL against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : It was found to significantly reduce biofilm formation compared to standard antibiotics like Ciprofloxacin, suggesting potential for treating biofilm-associated infections .
| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 70 |
| Escherichia coli | 0.25 | 65 |
Anticancer Activity
The compound's anticancer potential has also been explored:
- Inhibition of Cancer Cell Proliferation : Studies indicated that it effectively inhibited the proliferation of various cancer cell lines with IC50 values below 20 μM .
- Mechanism of Action : The proposed mechanism includes the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes in DNA replication and folate metabolism .
Case Studies
Several case studies highlight the practical applications of Isopropyl 4-((4-bromo-2-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate:
- Synergistic Effects with Other Antibiotics : In one study, this compound was tested in combination with Ciprofloxacin and Ketoconazole, resulting in reduced MICs for both antibiotics, indicating a synergistic effect that could enhance treatment efficacy .
- Toxicity Assessment : Hemolytic activity tests showed low toxicity levels with a % lysis range from 3.23 to 15.22%, suggesting a favorable safety profile for further development .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs in Kinase Inhibition
Key analogs include Vemurafenib and Vandetanib, both quinazoline-based kinase inhibitors sharing the 4-bromo-2-fluorophenylamino moiety (see Table 1).
Table 1: Structural and Functional Comparison
Key Differences and Implications
- This could lead to unique selectivity profiles .
- Substituent Effects :
- The isopropyl ester at position 3 may improve blood-brain barrier penetration but reduce aqueous solubility compared to methoxy groups in Vemurafenib and Vandetanib.
- The 7-methyl group introduces steric hindrance, possibly reducing off-target effects but complicating synthetic routes.
- Crystallographic Analysis : Structural studies using SHELX and ORTEP-3 would reveal differences in bond angles and ring puckering compared to quinazolines, critical for understanding conformational stability .
Pharmacokinetic and Thermodynamic Considerations
- Metabolic Stability : The methyl group at position 7 may slow oxidative metabolism compared to piperidine-containing analogs like Vemurafenib.
- Thermodynamic Solubility : Lower solubility relative to methoxy-substituted quinazolines could limit oral bioavailability, necessitating prodrug strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
